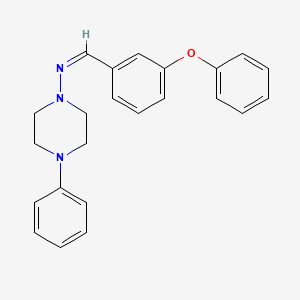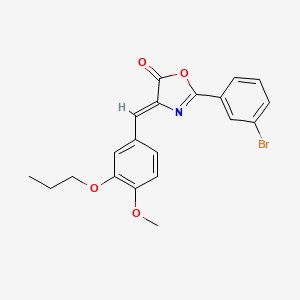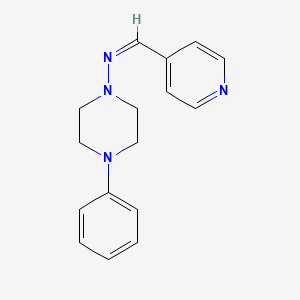
4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine
説明
4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. MNPA is a piperazine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine is not fully understood. However, studies have shown that it inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the production of nitric oxide (NO), a molecule involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial strains.
実験室実験の利点と制限
4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. This compound has also been shown to have good solubility in various solvents, which makes it suitable for use in different experimental setups. However, this compound has limitations, such as its low yield during synthesis and limited information on its pharmacokinetic properties.
将来の方向性
The potential applications of 4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine in drug development are vast. Future research could focus on optimizing the synthesis method to increase the yield of this compound. Additionally, studies could investigate the pharmacokinetic properties of this compound to determine its bioavailability and distribution in the body. Furthermore, research could be conducted to investigate the potential of this compound as a treatment for various diseases, such as cancer and inflammatory disorders. Finally, studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained attention in the scientific community due to its potential applications in drug development. This compound has been shown to have anti-inflammatory, anti-cancer, and antimicrobial properties. The mechanism of action of this compound is not fully understood, but studies have shown that it inhibits the activation of NF-κB and the activity of COX-2. This compound has advantages for lab experiments, such as its ease of synthesis and low toxicity, but also has limitations, such as its low yield during synthesis and limited information on its pharmacokinetic properties. Future research could focus on optimizing the synthesis method, investigating the pharmacokinetic properties of this compound, and exploring its potential as a treatment for various diseases.
科学的研究の応用
4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been studied for its potential use in drug development. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been found to have antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19-14-16-4-2-3-5-18(16)22(23)24/h2-9,14H,10-13H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMNDQIAIBKWCM-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,3,3-tetramethyl-2,3-dihydro-9H-indeno[1,2-b]pyrazin-9-one 1,4-dioxide](/img/structure/B3896761.png)

![4-(2-methoxyphenyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B3896783.png)
![1-[(2-methyl-5-pyrimidinyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3896788.png)
![4-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3896793.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B3896807.png)
![1,3-dimethyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3896816.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3896820.png)

![2-(4-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896840.png)

